Benzene, 1-ethyl-3-(1-methylethyl)-
Overview
Description
“Benzene, 1-ethyl-3-(1-methylethyl)-” is also known as “Cumene, m-ethyl-” or “1-Ethyl-3-isopropylbenzene”. It has the molecular formula C11H16 and a molecular weight of 148.2447 .
Molecular Structure Analysis
The molecular structure of “Benzene, 1-ethyl-3-(1-methylethyl)-” consists of a benzene ring substituted with an ethyl group and an isopropyl group . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“Benzene, 1-ethyl-3-(1-methylethyl)-” is a volatile organic compound. Its physical and chemical properties, such as boiling point, melting point, and solubility, can be determined using standard laboratory techniques .Scientific Research Applications
Liquid-phase Oxidation Studies
One area of scientific research involving Benzene, 1-ethyl-3-(1-methylethyl)- is the study of its liquid-phase oxidation. For example, Zawadiak, Jakubowski, and Stec (2005) investigated the kinetics of liquid-phase oxidation of isomeric methoxy-(1-methylethyl)benzenes to produce corresponding hydroperoxides. This research sheds light on the oxidizability and thermal stability of these compounds, as well as their initiating properties in oxidation reactions (Zawadiak, Jakubowski, & Stec, 2005).
Catalysis and Polymerization
Another aspect of research involves the use of Benzene, 1-ethyl-3-(1-methylethyl)- in catalysis and polymerization processes. Dittmer, Pask, and Nuyken (1992) studied the interaction of 1,4‐bis(1‐methoxy‐1‐methylethyl)benzene with BCl3, a catalyst in cationic polymerizations. This research offers insights into complex formation and ion formation mechanisms in these processes (Dittmer, Pask, & Nuyken, 1992).
Oxidation Catalyzed by Metal Salts
Orlińska and Romanowska (2011) conducted research on the oxidation process of 1-methoxy-4-(1-methylethyl)benzene catalyzed by N-hydroxyphthalimide (NHPI) and various metal salts. This study enhances understanding of the effects of catalyst amount and temperature on the yield and selectivity of the oxidation products (Orlińska & Romanowska, 2011).
Separation and Extraction Processes
Research by Arce et al. (2007) explores the separation of aromatic hydrocarbons from alkanes using ionic liquids, highlighting the potential of ionic liquids like 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl) sulfonyl}amide for removing aromatic compounds from mixtures with alkanes. This has implications for the development of alternative solvents in liquid extraction processes (Arce, Earle, Rodríguez, & Seddon, 2007).
Chemical Structure and Binding Studies
Lastly, studies on the chemical structure and binding properties of Benzene, 1-ethyl-3-(1-methylethyl)- derivatives are also a significant part of scientific researchin this field. Liu, Zhang, Cai, Xu, and Shen (2012) investigated the structure of Dabigatran etexilate tetrahydrate, a compound related to Benzene, 1-ethyl-3-(1-methylethyl)-. Their research provides insights into the dihedral angles formed by the benzene and pyridine rings, as well as the interactions of the compound with water molecules, contributing to the understanding of the molecular structure and hydrogen bonding patterns (Liu, Zhang, Cai, Xu, & Shen, 2012).
Safety And Hazards
properties
IUPAC Name |
1-ethyl-3-propan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-4-10-6-5-7-11(8-10)9(2)3/h5-9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLSBTNLESMZTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074712 | |
Record name | Benzene, 1-ethyl-3-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-ethyl-3-(1-methylethyl)- | |
CAS RN |
4920-99-4 | |
Record name | 1-Ethyl-3-isopropylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4920-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cumene, m-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004920994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-ethyl-3-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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